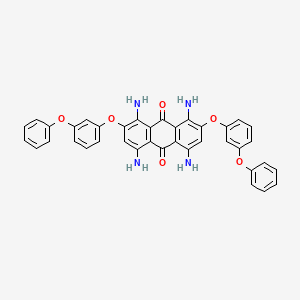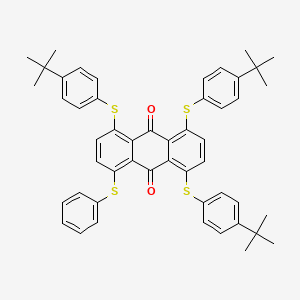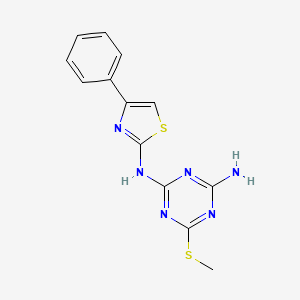
6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a methylthio group and a phenylthiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylthiazol-2-amine with 6-chloro-N2-(methylthio)-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Triethylamine, dimethylformamide
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Major Products
Oxidation: Sulfoxide, sulfone
Substitution: Various substituted triazine derivatives
Reduction: Amines
Applications De Recherche Scientifique
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazine Derivatives: Compounds with similar triazine cores are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88067-14-5 |
|---|---|
Formule moléculaire |
C13H12N6S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19) |
Clé InChI |
DDQHIENGOZADLH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


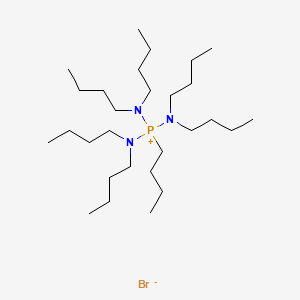
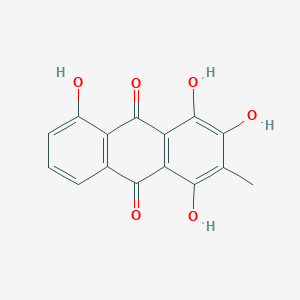
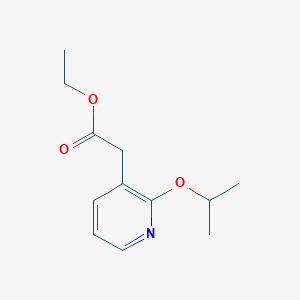
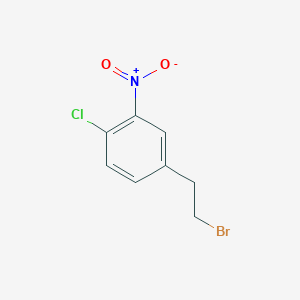
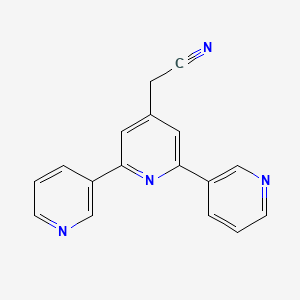
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
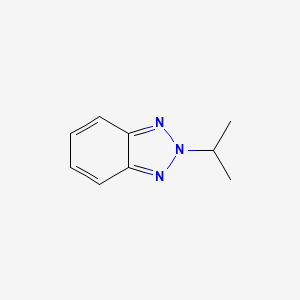

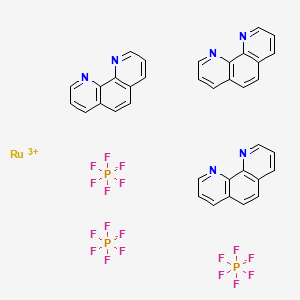
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
